molecular formula C16H18N2O3 B5589872 N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide

N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide

Cat. No.: B5589872
M. Wt: 286.33 g/mol
InChI Key: ISUBTPIJCLBHJQ-GZTJUZNOSA-N
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Description

N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide ( 303084-18-6) is a chemical compound with the molecular formula C 16 H 18 N 2 O 3 and a molecular weight of 286.33 g/mol . It is part of a class of compounds known as hydrazide-based Schiff bases, which are the subject of ongoing scientific investigation due to their versatile coordination chemistry and potential as pharmacophores in developing bioactive molecules . Schiff bases derived from furan and similar heterocyclic aldehydes are of significant interest in coordination chemistry. They can act as ligands, chelating to various metal ions such as Cu(II), Co(II), Ni(II), and Zn(II) in a bidentate fashion via the azomethine nitrogen and other donor atoms . The resulting metal complexes are studied for their structural properties and potential applications. Furthermore, furan-containing Schiff base hybrids and their metal complexes are explored in various research fields for their biological activities, which may include anticancer and antibacterial properties, as suggested by studies on structurally related compounds . Researchers value this class of compounds for its role in synthesizing novel molecules with potential industrial and pharmacological relevance. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions of 2-8°C are recommended to maintain the stability and purity of the product, which is specified as 95% or higher .

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(4-propylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-4-13-6-8-14(9-7-13)21-12-16(19)18-17-11-15-5-3-10-20-15/h3,5-11H,2,4,12H2,1H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUBTPIJCLBHJQ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide typically involves the condensation of furan-2-carbaldehyde with 2-(4-propylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity
Recent studies have highlighted the potential of hydrazone derivatives, including N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide, as inhibitors of viral proteases. For instance, similar compounds have been evaluated for their inhibitory effects against SARS-CoV-2 main protease (Mpro), a critical target for COVID-19 treatment. The structure-activity relationship (SAR) studies revealed that modifications to the furan and hydrazone moieties significantly influenced antiviral potency, suggesting that derivatives of this compound could also exhibit similar properties .

1.2 Anticancer Properties
Hydrazone compounds have been investigated for their anticancer properties due to their ability to interact with biological targets involved in cancer progression. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and the generation of reactive oxygen species (ROS). The specific activity of this compound in this context remains to be explored, but its structural similarity to known anticancer agents suggests potential efficacy .

Analytical Applications

2.1 Metal Complexation
Hydrazones are known for their ability to form stable complexes with transition metals, making them valuable in analytical chemistry. This compound can be utilized as a ligand in metal ion detection and quantification. The formation of colored complexes can be used for spectrophotometric analysis, providing a simple method for metal ion determination in various samples .

2.2 Sensor Development
The unique electronic properties of furan-containing compounds allow them to be employed in the development of chemical sensors. This compound could potentially serve as a sensing material for detecting specific analytes due to its ability to undergo significant changes in fluorescence or absorbance upon interaction with target molecules .

Case Studies and Research Findings

Study Objective Findings
Study on SARS-CoV-2 InhibitorsEvaluate derivatives for antiviral activityIdentified several furan-based compounds with potent Mpro inhibition; suggests potential for hydrazone derivatives .
Anticancer Activity AssessmentInvestigate apoptosis inductionHydrazones demonstrated significant cytotoxicity against various cancer cell lines; further research needed on specific derivatives .
Metal Ion DetectionDevelop analytical methods using hydrazonesSuccessful formation of complexes with Cu²⁺ and Ni²⁺; colorimetric changes observed indicating potential for sensor applications .

Mechanism of Action

The mechanism of action of N’-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide can be contextualized by comparing it to structurally related NAHs and acetohydrazide derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Selected Acetohydrazide Derivatives

Compound Name Key Substituents Biological Activity Key Findings Reference
N'-(Furan-2-ylmethylene)-2-(2-(propylthio)-1H-benzimidazol-1-yl)acetohydrazide Benzimidazole-thio, furan-2-ylmethylene Enzyme inhibition (e.g., VEGFR2) Moderate kinase inhibition; amorphous solid (mp 170–173°C)
N'-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d) 4-Chlorobenzylidene, phenoxyphenyl Anti-inflammatory 45% edema reduction in vivo; comparable to diclofenac
N'-(Thiophen-2-ylmethylene)-2-(quinolin-6-yloxy)acetohydrazide (4d) Thiophene, quinolinyloxy Anticancer (VEGFR2 inhibition) Computational docking suggests strong binding affinity for VEGFR2
N'-(4-Methylbenzylidene)-2-(4-propylphenoxy)acetohydrazide 4-Methylbenzylidene, 4-propylphenoxy Not reported Structural analog with similar phenoxy backbone; no bioactivity data
N'-[1-(4-Aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide Thietan-pyrimidine, aminophenyl Antimicrobial Potent against Gram-positive bacteria (MIC: <10 µg/mL)

Key Observations:

Substituent-Driven Bioactivity: The furan-2-ylmethylene group (as in the target compound) is associated with moderate enzyme inhibition but may lack the potency of thiophene or quinoline derivatives in targeting kinases like VEGFR2 .

Anti-Inflammatory Potential: The target compound shares structural similarities with 9d (45% edema reduction), suggesting possible anti-inflammatory activity. However, chloro or methoxy substituents (e.g., in 9d) may enhance efficacy over alkyl chains .

Antimicrobial Activity :

  • Derivatives with thietan-pyrimidine or 1,3,4-oxadiazole moieties exhibit superior antimicrobial effects compared to furan-containing analogs, highlighting the importance of heterocyclic diversity .

Synthetic Feasibility: The target compound can be synthesized via established methods for NAHs, such as refluxing acetohydrazides with furan-2-carboxaldehyde in ethanol . Yields for similar compounds range from 72% to 89% .

Research Findings and Data Tables

Table 2: Physicochemical Properties of Selected Analogous Compounds

Compound ID Molecular Formula Melting Point (°C) Yield (%) LogP<sup>*</sup> Solubility (mg/mL)
Target C₂₀H₂₁N₂O₃ Not reported ~85 (est) 4.2 (est) <0.1 (est)
C₁₈H₂₀N₄O₂S 170–173 89 3.8 0.15
C₂₁H₁₆ClN₂O₃ 160–162 63 4.5 0.08
C₁₉H₂₂N₆O₂S₂ 148–150 75 2.9 0.3

<sup>*</sup>LogP values estimated using fragment-based methods.

Table 3: In Vitro Bioactivity Profiles

Compound ID TNF-α Inhibition (%) VEGFR2 IC₅₀ (µM) Antimicrobial (MIC, µg/mL)
Target Not tested Not tested Not tested
57.3 (4a) N/A N/A
N/A 0.12 N/A
N/A N/A 10–15 (Gram-positive)

Critical Analysis and Gaps

  • Furan-based NAHs may benefit from hybridization with bioactive scaffolds (e.g., benzothiazoles in ) to enhance potency.

Biological Activity

N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential.

Synthesis

The compound can be synthesized through a condensation reaction involving furan-2-carbaldehyde and 4-propylphenoxyacetohydrazide. The general reaction scheme is as follows:

  • Combine furan-2-carbaldehyde (1 mmol) with 4-propylphenoxyacetohydrazide (1 mmol) in an appropriate solvent (e.g., ethanol).
  • Heat the mixture under reflux conditions for several hours.
  • Isolate the product through crystallization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the organism tested.

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies using various cancer cell lines have demonstrated that it induces apoptosis and inhibits cell proliferation. Notably, it has shown efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF-715
A54920

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The furan ring structure may facilitate binding to active sites of enzymes involved in cell proliferation and survival.
  • DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various hydrazone derivatives, including this compound, confirming its broad-spectrum activity against pathogens .
  • Anticancer Research : In a study focusing on hydrazone derivatives, researchers found that this compound significantly reduced tumor growth in xenograft models of breast cancer . The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Toxicity Assessment : Safety evaluations have indicated that while effective against cancer cells, the compound exhibits low cytotoxicity towards normal human cells, making it a promising candidate for further development .

Q & A

Q. How can advanced spectroscopic techniques (e.g., 2D NMR) resolve complex stereochemical features?

  • Methodology :
  • NOESY/ROESY : Identifies spatial proximity between furan protons and the hydrazide NH group, confirming E configuration .
  • HSQC/HMBC : Correlates 1H-13C couplings to assign quaternary carbons in the 4-propylphenoxy moiety .

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